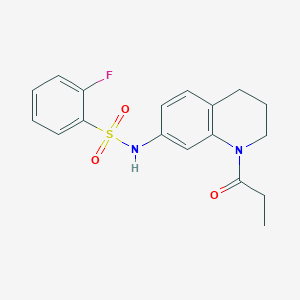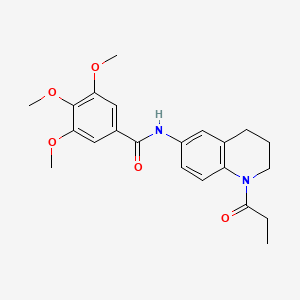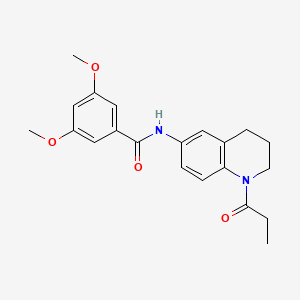
2,6-difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, also known as 2,6-DF-TQ, is a novel small molecule with a wide range of potential applications in the scientific research field. It is a fluorinated derivative of quinoline and is used as a synthetic intermediate in organic chemistry. 2,6-DF-TQ has unique properties that make it a valuable tool for researchers, such as its ability to bind to a variety of targets, its low toxicity, and its low cost.
科学研究应用
2,6-difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has a variety of potential applications in the scientific research field. It has been used as a tool for protein-protein and protein-nucleic acid interactions, as well as for the study of enzyme-catalyzed reactions. It has also been used to study the structure and function of enzymes, receptors, and other biomolecules. In addition, it has been used as a tool for drug design, as it can be used to identify potential drug targets and to study the interactions between drugs and their targets.
作用机制
2,6-difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a small molecule that is able to bind to a variety of targets, such as proteins, nucleic acids, and enzymes. It is able to bind to these targets through a variety of mechanisms, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. Once bound, it can alter the structure and/or function of the target molecule, allowing it to be used as a tool for studying a variety of biological processes.
Biochemical and Physiological Effects
2,6-difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the activity of enzymes, such as proteases and phosphatases, and can also modulate the activity of receptors, such as G-protein coupled receptors. In addition, it has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.
实验室实验的优点和局限性
2,6-difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has low toxicity. In addition, it is able to bind to a variety of targets, allowing it to be used in a wide range of experiments. However, it also has some limitations. For example, it can be difficult to control the concentration of the compound, and it may not be able to bind to certain targets.
未来方向
There are a variety of potential future directions for the use of 2,6-difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. For example, it could be used to study the structure and function of proteins and other biomolecules, as well as to identify potential drug targets. Additionally, it could be used to study the interactions between drugs and their targets, as well as to develop new drugs. Finally, it could be used to study the biochemical and physiological effects of the compound, as well as its potential therapeutic applications.
合成方法
2,6-difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be synthesized in a two-step process. The first step involves the condensation of 1-propanoyl-1,2,3,4-tetrahydroquinoline and 2,6-difluorobenzamide. This is followed by a nucleophilic substitution reaction, which yields the desired 2,6-difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide compound. The synthesis is relatively simple and can be performed in a laboratory setting.
属性
IUPAC Name |
2,6-difluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c1-2-17(24)23-10-4-5-12-11-13(8-9-16(12)23)22-19(25)18-14(20)6-3-7-15(18)21/h3,6-9,11H,2,4-5,10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQJKSXGCAVHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

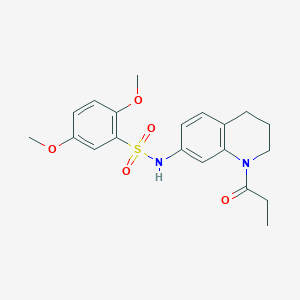

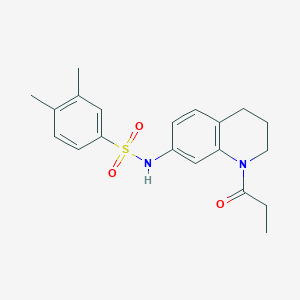
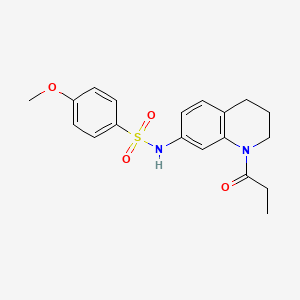
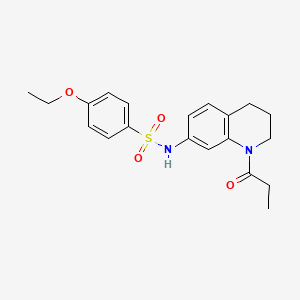

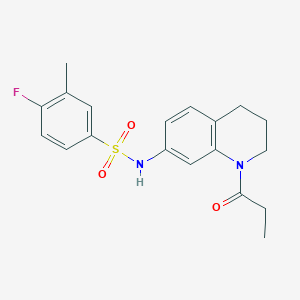
![2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570253.png)

